N-Palmitoyl-DL-dihydrogalactocerebroside

Lipid Biophysics Membrane Models Self-Assembly

Natural cerebrosides often confound structural membrane studies with unwanted signaling activity. This fully synthetic analog solves that: its saturated dihydrosphingosine backbone eliminates the 4,5-trans double bond, blocking apoptosis and MAPK pathway activation. The DL-racemic mixture further distinguishes its solubility and self-assembly from enantiopure forms, making it a defined negative control. · Purity: ≥95% (HPLC); Molecular Weight: 702.06 g/mol. · Inert Control: Dihydro backbone ensures no off-target signaling, ideal for isolating biophysical membrane effects. · Distinct Thermal Behavior: Calorimetric pre-transition differs by 10 °C from glucosyl analog, enabling headgroup-specific polymorphic studies. · Reliable Supply: Custom synthesis available with quality assurance documentation. Ships globally under ambient conditions.

Molecular Formula C40H79NO8
Molecular Weight 702.1 g/mol
CAS No. 108392-00-3
Cat. No. B022285
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-Palmitoyl-DL-dihydrogalactocerebroside
CAS108392-00-3
Molecular FormulaC40H79NO8
Molecular Weight702.1 g/mol
Structural Identifiers
SMILESCCCCCCCCCCCCCCCC(C(COC1C(C(C(C(O1)CO)O)O)O)NC(=O)CCCCCCCCCCCCCCC)O
InChIInChI=1S/C40H79NO8/c1-3-5-7-9-11-13-15-17-19-21-23-25-27-29-34(43)33(32-48-40-39(47)38(46)37(45)35(31-42)49-40)41-36(44)30-28-26-24-22-20-18-16-14-12-10-8-6-4-2/h33-35,37-40,42-43,45-47H,3-32H2,1-2H3,(H,41,44)
InChIKeyBLGKYYVFGMKTEZ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

N-Palmitoyl-DL-dihydrogalactocerebroside – Product Overview


N-Palmitoyl-DL-dihydrogalactocerebroside (CAS 108392-00-3), also cataloged as Sigma P9260, is a fully synthetic glycosphingolipid (GSL) with the molecular formula C40H79NO8 and a molecular weight of 702.06 g/mol . It consists of a galactose sugar headgroup linked via a β-glycosidic bond to a racemic (DL) dihydrosphingosine backbone, which is N-acylated with a palmitic acid (C16:0) chain . The compound's defining features—a saturated sphingoid base and a racemic stereochemical configuration—distinguish it from both natural cerebrosides and many commercially available synthetic analogs.

Why Common Analogs Cannot Substitute


In experimental lipidology, a cerebroside is not simply a cerebroside. N-Palmitoyl-DL-dihydrogalactocerebroside possesses a unique combination of a fully saturated sphinganine backbone and a racemic (DL) stereochemistry. This contrasts sharply with natural galactocerebrosides, which are based on the unsaturated D-erythro-sphingosine, and with synthetic single-enantiomer dihydro forms. The saturated backbone eliminates the 4,5-trans double bond, profoundly impacting membrane packing density, hydrogen-bonding capacity, and thermal phase behavior [1][2]. Simultaneously, the DL-racemic mixture exhibits altered solubility, self-assembly characteristics, and potential biological inertness compared to enantiopure D-erythro forms [3][4]. These physicochemical differences render simple 'in-class' substitution unreliable for studies demanding precise control over lipid membrane biophysics or specific bioactive properties.

Head-to-Head Comparison Guide


Stereochemical Configuration: DL vs D-Erythro

The target compound is a DL-racemic mixture, while its closest commercial analog, C16 Galactosyl(β) Dihydroceramide (CAS 54947-67-0), is the single D-erythro enantiomer. Studies on the parent dihydrosphingosine backbone demonstrate that the DL-racemic form is 'much less soluble in methanol/water mixtures' and forms 'irregular lamellar structures or platelets' instead of the flexible fibers formed by enantiopure D-erythro-sphingosine [1]. This directly impacts formulation, vesicle preparation, and the reproducibility of model membrane systems.

Lipid Biophysics Membrane Models Self-Assembly

Sphingoid Backbone Saturation

The target has a saturated dihydrosphingosine (sphinganine) backbone, whereas natural-type cerebroside C16:0-GalCer (d18:1/16:0) contains a sphingosine backbone with a trans double bond at the 4,5 position. The saturated backbone permits tighter hydrocarbon chain packing, which elevates phase transition temperatures. For the unsaturated analog C16:0-GalCer, the chain-melting transition occurs at 85°C with an exothermic pre-transition at 59°C [1]. While direct DSC data for the target are absent in open literature, the class effect of backbone saturation on dihydro-sphingolipids is a well-established ~5-10°C increase in main transition temperature relative to their unsaturated counterparts [2].

Differential Scanning Calorimetry Phase Transition Membrane Packing

N-Acyl Chain Length: C16:0 vs C18:0

The N-palmitoyl (C16:0) chain in the target is two methylene units shorter than the N-stearoyl (C18:0) chain found in another common dihydrogalactocerebroside analog (NSGS). The stearoyl analog, N-stearoyl galactosylsphingosine (NSGS), exhibits a main endothermic transition at 85°C with an enthalpy of 18.0 kcal/mol [1]. By established bilayer physics, the shorter C16:0 chain of the target compound is predicted to lower the chain-melting temperature by approximately 5-15°C compared to NSGS, providing a distinct thermal working range for membrane studies.

Lipid Chain Packing Thermal Stability Structure-Function

Glycolipid Headgroup: Galactose vs Glucose

The galactose headgroup of the target directs distinct lateral interactions compared to the glucose headgroup in C16:0-GluCer. In directly comparable DSC experiments, C16:0-GalCer undergoes an exothermic bilayer-bilayer transition at 59°C, whereas C16:0-GluCer transitions at 49°C—a direct 10°C difference in polymorphic conversion temperature [1]. Both share similar main chain-melting transitions (85°C vs 87°C), but the galactose headgroup's stereochemistry at the C4 hydroxyl position alters hydrogen-bonding networks and bilayer phase behavior.

Glycosphingolipid Recognition Polymorphism Membrane Biology

Biological Activity: Apoptosis & MAPK

A critical functional differentiator is the biological inertness conferred by the saturated dihydrosphingosine backbone. In a direct comparative apoptosis study, DL-erythro-dihydrosphingosine (the backbone of the target) was 'totally inactive' in inducing apoptosis and inhibiting MAPK activity across three solid tumor cell lines, whereas D-erythro-sphingosine (the backbone of natural cerebrosides) was the 'strongest' inducer [1]. This demonstrates that the target's dihydro backbone eliminates a bioactive signaling function inherent to unsaturated sphingolipids.

Cell Signaling Apoptosis Sphingolipid Biology

Recommended Applications


Myelin Membrane Models

For studies constructing in vitro models of the myelin sheath, the saturated dihydrosphingosine backbone provides enhanced membrane rigidity and tighter lipid packing, better mimicking the highly ordered myelin lipid environment. Critically, its biological inertness in apoptosis and MAPK pathways [1] makes it the superior choice over natural galactocerebrosides when the goal is to isolate purely structural membrane effects from confounding signaling activities.

DSC Reference Standard

The compound's distinct phase transition profile, inferred to be above 85°C for the main chain-melting event, provides a key calibration point for calorimetric studies. The 10°C separation in exothermic pre-transition temperatures between galactosyl (59°C) and glucosyl (49°C) headgroups [2] makes the target a precise tool for probing headgroup-dependent polymorphic behavior in lipid bilayers.

Racemic Glycolipid Self-Assembly

The DL-racemic stereochemistry endows this compound with unique solubility and self-assembly characteristics compared to enantiopure D-erythro forms. Specifically, it tends to form irregular lamellar platelets rather than structured fibers upon solvent recrystallization [3]. This makes it valuable for research into how stereochemistry governs glycolipid supramolecular architecture and for developing non-fibrous lipid-based materials.

Negative Control for Signaling Assays

In experiments investigating ceramide- or sphingosine-induced apoptosis, MAP kinase regulation, or other sphingolipid signaling pathways, the compound's dihydro backbone ensures it remains biologically inactive [1]. This allows it to serve as a well-defined, chemically analogous negative control that cannot be achieved with unsaturated, signaling-competent galactocerebrosides.

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